molecular formula C9H8Cl2OS B14124892 Thioacetic acid S-(2,5-dichloro-benzyl) ester

Thioacetic acid S-(2,5-dichloro-benzyl) ester

Cat. No.: B14124892
M. Wt: 235.13 g/mol
InChI Key: HLPRVUBZLUCQGE-UHFFFAOYSA-N
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Description

Thioacetic acid S-(2,5-dichloro-benzyl) ester is an organosulfur compound that features a thioester functional group This compound is derived from thioacetic acid and 2,5-dichlorobenzyl alcohol

Preparation Methods

Synthetic Routes and Reaction Conditions

Thioacetic acid S-(2,5-dichloro-benzyl) ester can be synthesized through the esterification of thioacetic acid with 2,5-dichlorobenzyl alcohol. The reaction typically involves the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

Thioacetic acid S-(2,5-dichloro-benzyl) ester undergoes various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, yielding thioacetic acid and 2,5-dichlorobenzyl alcohol.

    Oxidation: The sulfur atom in the thioester can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Substitution: The ester can participate in nucleophilic substitution reactions where the thioester group is replaced by other nucleophiles.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Substitution: Nucleophiles such as amines or alcohols.

Major Products Formed

    Hydrolysis: Thioacetic acid and 2,5-dichlorobenzyl alcohol.

    Oxidation: Sulfoxides or sulfones.

    Substitution: Various thioester derivatives depending on the nucleophile used.

Scientific Research Applications

Thioacetic acid S-(2,5-dichloro-benzyl) ester has several applications in scientific research:

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of thioacetic acid S-(2,5-dichloro-benzyl) ester involves its reactivity as a thioester. The compound can undergo nucleophilic attack at the carbonyl carbon, leading to the formation of various products depending on the nucleophile. The sulfur atom in the thioester can also participate in redox reactions, contributing to its chemical reactivity.

Comparison with Similar Compounds

Similar Compounds

    Thioacetic acid: The parent compound of thioacetic acid S-(2,5-dichloro-benzyl) ester, used in similar synthetic applications.

    2,5-Dichlorobenzyl alcohol: The alcohol component used in the synthesis of the ester.

    Other Thioesters: Compounds such as methyl thioacetate and ethyl thioacetate, which have similar reactivity but different alkyl groups.

Uniqueness

This compound is unique due to the presence of the 2,5-dichlorobenzyl group, which can impart distinct chemical and biological properties. The dichloro substitution on the benzyl ring can influence the compound’s reactivity and interactions with other molecules.

Properties

Molecular Formula

C9H8Cl2OS

Molecular Weight

235.13 g/mol

IUPAC Name

S-[(2,5-dichlorophenyl)methyl] ethanethioate

InChI

InChI=1S/C9H8Cl2OS/c1-6(12)13-5-7-4-8(10)2-3-9(7)11/h2-4H,5H2,1H3

InChI Key

HLPRVUBZLUCQGE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)SCC1=C(C=CC(=C1)Cl)Cl

Origin of Product

United States

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